(2S,6R)-2-{[(1R,2R)-2-Ethylcyclopropyl]methyl}-6-hydroxy-3,3-dimethylcyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,6r)-2-{[(1r,2r)-2-ethylcyclopropyl]methyl}-6-hydroxy-3,3-dimethylcyclohexanone is a complex organic compound characterized by its unique structural features. This compound is notable for its cyclohexanone core, substituted with a hydroxy group and a cyclopropylmethyl group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,6r)-2-{[(1r,2r)-2-ethylcyclopropyl]methyl}-6-hydroxy-3,3-dimethylcyclohexanone typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Cyclohexanone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Hydroxy Group: This step often involves the use of oxidizing agents such as PCC (Pyridinium chlorochromate) or Swern oxidation.
Attachment of the Cyclopropylmethyl Group: This can be done via a Grignard reaction or other organometallic coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(2S,6r)-2-{[(1r,2r)-2-ethylcyclopropyl]methyl}-6-hydroxy-3,3-dimethylcyclohexanone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using reagents like Jones reagent or KMnO4.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as NaBH4 or LiAlH4.
Substitution: The hydroxy group can be substituted with other functional groups using reagents like SOCl2 or PBr3.
Common Reagents and Conditions
Oxidation: Jones reagent, KMnO4
Reduction: NaBH4, LiAlH4
Substitution: SOCl2, PBr3
Major Products
Oxidation: Corresponding ketone
Reduction: Corresponding alcohol
Substitution: Corresponding halides
Scientific Research Applications
(2S,6r)-2-{[(1r,2r)-2-ethylcyclopropyl]methyl}-6-hydroxy-3,3-dimethylcyclohexanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2S,6r)-2-{[(1r,2r)-2-ethylcyclopropyl]methyl}-6-hydroxy-3,3-dimethylcyclohexanone involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes, while the cyclopropylmethyl group can interact with hydrophobic pockets, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- (2S,6r)-2-{[(1r,2r)-2-methylcyclopropyl]methyl}-6-hydroxy-3,3-dimethylcyclohexanone
- (2S,6r)-2-{[(1r,2r)-2-ethylcyclopropyl]methyl}-6-methoxy-3,3-dimethylcyclohexanone
Uniqueness
The unique combination of the hydroxy group and the cyclopropylmethyl group in (2S,6r)-2-{[(1r,2r)-2-ethylcyclopropyl]methyl}-6-hydroxy-3,3-dimethylcyclohexanone distinguishes it from similar compounds, providing distinct chemical and biological properties.
Properties
CAS No. |
515178-90-2 |
---|---|
Molecular Formula |
C14H24O2 |
Molecular Weight |
224.34 g/mol |
IUPAC Name |
(2S,6R)-2-[[(1R,2R)-2-ethylcyclopropyl]methyl]-6-hydroxy-3,3-dimethylcyclohexan-1-one |
InChI |
InChI=1S/C14H24O2/c1-4-9-7-10(9)8-11-13(16)12(15)5-6-14(11,2)3/h9-12,15H,4-8H2,1-3H3/t9-,10-,11-,12-/m1/s1 |
InChI Key |
NDKURADNEKTRBB-DDHJBXDOSA-N |
Isomeric SMILES |
CC[C@@H]1C[C@@H]1C[C@@H]2C(=O)[C@@H](CCC2(C)C)O |
Canonical SMILES |
CCC1CC1CC2C(=O)C(CCC2(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.